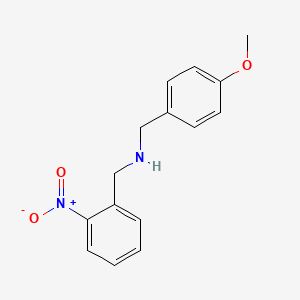

(4-Methoxybenzyl)(2-nitrobenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methoxybenzyl)(2-nitrobenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBNB and has a molecular formula of C14H14N2O3. The purpose of

Applications De Recherche Scientifique

1. Hydroxyl Function Protection

The 4-nitrobenzyl group, closely related to (4-Methoxybenzyl)(2-nitrobenzyl)amine, has been used for the protection of hydroxyl functions in organic compounds. It can be selectively removed in the presence of other benzyl-type protecting groups like benzyl and 4-methoxybenzyl. This selectivity is crucial in synthetic chemistry for sequential reactions and purification processes (Kukase et al., 1990).

2. Synthesis of Secondary Amines

(4-Methoxybenzyl)(2-nitrobenzyl)amine plays a role in the synthesis of secondary amines from primary amines. This process involves sulfonation and N-sulfonation, which are significant in the synthesis of various organic compounds (Kurosawa et al., 2003).

3. Amino-acid Ester Synthesis

L-Amino-acid 4-methoxybenzyl ester hydrochlorides, which can be synthesized using 4-methoxybenzyl halides, are significant in peptide and protein research. These esters undergo various reactions, including cleavage with formic acid, which are fundamental in peptide synthesis (Stelakatos & Argyropoulos, 1970).

4. Amidine Protection in Synthesis

The application of 4-methoxybenzyl-4-nitrophenylcarbonate, a variant of (4-Methoxybenzyl)(2-nitrobenzyl)amine, has been demonstrated for N-protection of amidinonaphthol in synthesis. This reagent is suitable for multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999).

5. Bioreductive Drug Triggers

4-Nitrobenzyl carbamates, related to (4-Methoxybenzyl)(2-nitrobenzyl)amine, are studied as triggers for bioreductive drugs. They are reduced to hydroxylamines, which then fragment to release toxic amine-based toxins, a process crucial in targeted drug delivery (Hay et al., 1999).

6. Nucleoside Transport Inhibition

Compounds related to (4-Methoxybenzyl)(2-nitrobenzyl)amine are used in inhibiting the nucleoside transport protein ENT1. This inhibition is crucial in understanding and regulating nucleoside transport, which has implications in drug delivery and pharmacokinetics (Tromp et al., 2004).

7. Photocatalytic Applications

4-Nitrophenyl ethers, closely related to (4-Methoxybenzyl)(2-nitrobenzyl)amine, have been proposed as photoreagents for protein crosslinking and affinity labeling. They react with amines upon irradiation with light, a technique used in biochemistry for studying protein interactions and structures (Jelenc et al., 1978).

8. Analytical Characterization in Drug Analysis

Analytical studies have been conducted on compounds containing N-(ortho-methoxybenzyl)amines, showing their significance in drug testing and forensic analysis (Westphal et al., 2016).

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N-[(2-nitrophenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-20-14-8-6-12(7-9-14)10-16-11-13-4-2-3-5-15(13)17(18)19/h2-9,16H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMFEDPJTFIQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxybenzyl)(2-nitrobenzyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2363360.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)

![7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363362.png)

![N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2363363.png)

![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)